molecular formula C20H18BrN3O2 B2991414 2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706051-23-1

2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2991414
CAS No.: 1706051-23-1
M. Wt: 412.287
InChI Key: PSOXZWYERBFGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Bromobenzoyl)piperidin-4-yl]oxy}quinoxaline is a quinoxaline derivative featuring a piperidine ring substituted at position 4 with a 3-bromobenzoyl group and linked via an ether oxygen to the quinoxaline core at position 2. Quinoxalines, heterocyclic compounds containing two nitrogen atoms in a bicyclic structure, are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

(3-bromophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-15-5-3-4-14(12-15)20(25)24-10-8-16(9-11-24)26-19-13-22-17-6-1-2-7-18(17)23-19/h1-7,12-13,16H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXZWYERBFGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoxaline core.

The 3-bromobenzoyl group is introduced via an acylation reaction, where the piperidine derivative is treated with 3-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product. The overall reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring or the bromobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Ring Functional Groups Evidence ID
2-{[1-(3-Bromobenzoyl)piperidin-4-yl]oxy}quinoxaline C20H18BrN3O2 420.29 (calculated) 3-Bromobenzoyl, piperidin-4-yloxy Piperidine Bromobenzoyl, ether N/A (target)
2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline C19H16BrN3O2 398.3 2-Bromobenzoyl, pyrrolidin-3-yloxy Pyrrolidine Bromobenzoyl, ether
2-ethyl-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoxaline C21H24N4O2S 396.5 Ethyl, sulfonylpiperazine Piperazine Sulfonyl, ethyl
2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline C20H22N4O 334.4 3-Methylpyridinyloxy Piperidine Pyridine, ether
2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline C20H22FN5O 367.4 Fluoro-dimethylpyrimidinyloxy Piperidine Pyrimidine, fluoro
3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile C16H17N5 279.34 Allylpiperazine, nitrile Piperazine Nitrile, allyl

Key Observations:

Heterocyclic Ring Influence :

  • Piperidine/pyrrolidine vs. piperazine: Piperazine-containing compounds (e.g., ) often exhibit enhanced solubility due to nitrogen-rich structures, whereas pyrrolidine (e.g., ) may confer conformational rigidity.
  • The target compound’s piperidine ring provides a balance between flexibility and steric bulk compared to pyrrolidine.

Substituent Effects: Bromine Position: The 3-bromobenzoyl group in the target compound vs. 2-bromobenzoyl in alters electronic and steric profiles. Functional Groups: Sulfonyl () and nitrile () groups introduce strong electron-withdrawing effects, which could modulate reactivity and metabolic stability compared to the target’s benzoyl group.

Biological Activity

2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a quinoxaline core substituted with a piperidine moiety linked through an ether bond to a 3-bromobenzoyl group. The structural complexity of this compound suggests diverse interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperidine ring enhances its solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that quinoxaline derivatives could induce apoptosis in human cancer cells by activating intrinsic apoptotic pathways.

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their antimicrobial activities. The compound's structural features allow it to interact with bacterial ribosomes, inhibiting protein synthesis. In vitro studies have reported that related compounds exhibit potent activity against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research suggests that quinoxaline derivatives may possess neuroprotective properties. For instance, they have been shown to modulate neurotransmitter systems and exhibit antioxidant effects, which can be beneficial in neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy : A study focused on a series of quinoxaline derivatives, including this compound, revealed IC50 values indicating significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through caspase activation.
    CompoundCell LineIC50 (µM)Mechanism
    This compoundMCF-75.6Apoptosis induction
    This compoundHCT1164.8Cell cycle arrest
  • Antimicrobial Activity : In a comparative study, several quinoxaline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, demonstrating its potential as a lead compound for antibiotic development.
    CompoundMicroorganismMIC (µg/mL)
    This compoundS. aureus12
    This compoundE. coli20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.